

A Technical Guide to the Physicochemical Properties of 1-Ethylpyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethylpyrazole**

Cat. No.: **B1297502**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Ethylpyrazole** (CAS No: 2817-71-2). The information herein is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and workflow visualizations to support laboratory and developmental applications.

Core Physicochemical Data

The fundamental physicochemical properties of **1-Ethylpyrazole** are summarized in the tables below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₈ N ₂	[1] [2]
Molecular Weight	96.13 g/mol	[1] [2]
Boiling Point	137 °C (at atmospheric pressure)	[1]
Density	0.9537 g/cm ³ (at 20°C)	
Refractive Index (n _D)	1.4670 - 1.4710 (at 20°C)	
Appearance	Colorless to light yellow liquid	

Table 2: Chemical and Thermodynamic Properties

Property	Value	Reference
pKa	2.27 ± 0.10 (Predicted)	
LogP (Predicted)	-0.1	
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[1]
Kovats Retention Index	809 (Standard non-polar column)	[3]

Safety and Handling

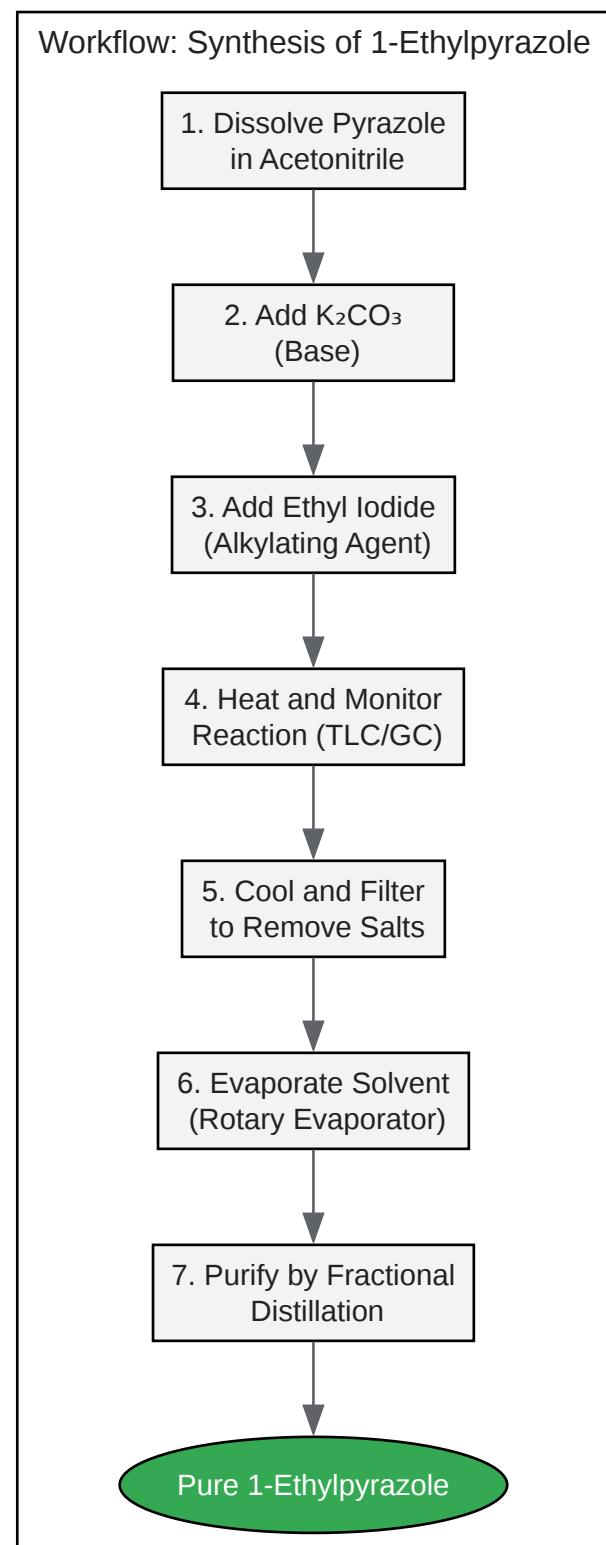
1-Ethylpyrazole is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation. Handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[\[3\]](#)

GHS Hazard Statements:

- H226: Flammable liquid and vapor[\[3\]](#)
- H315: Causes skin irritation[\[3\]](#)

- H319: Causes serious eye irritation[3]
- H335: May cause respiratory irritation[3]

Experimental Protocols & Workflows


Detailed methodologies for determining the key physicochemical properties of liquid compounds like **1-Ethylpyrazole** are provided below. These protocols are standard laboratory procedures and can be adapted as necessary.

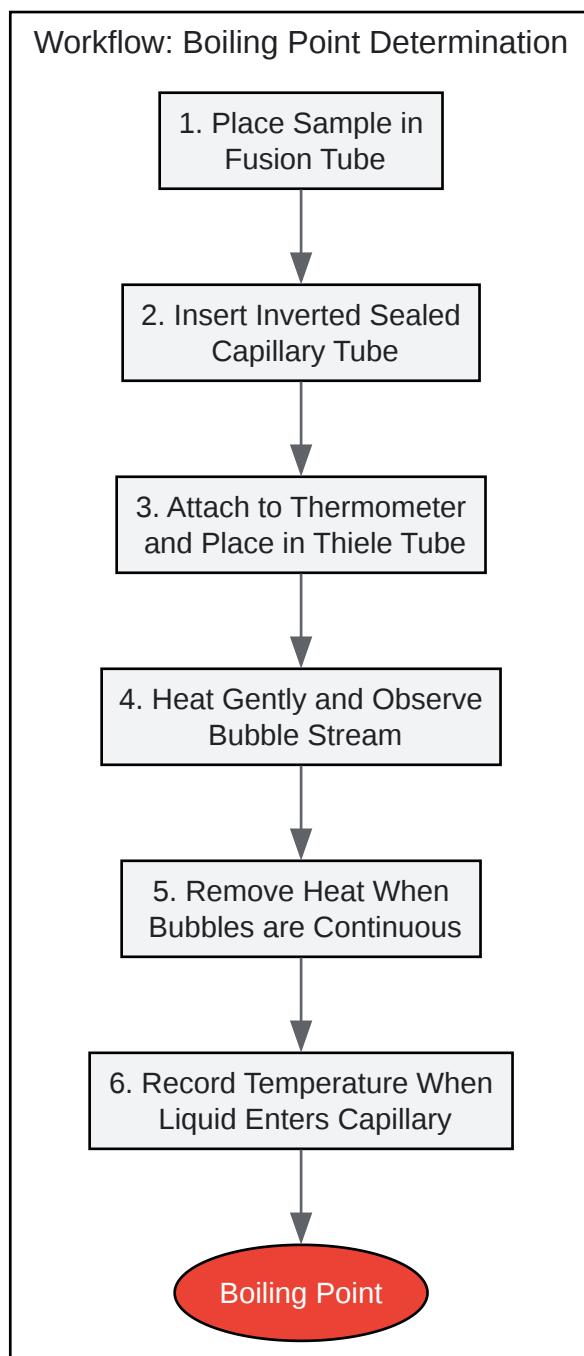
Synthesis of **1-Ethylpyrazole**

A common method for the N-alkylation of pyrazole is the reaction with an alkyl halide under basic conditions. The following is a representative protocol.

Methodology:

- Reaction Setup: To a solution of pyrazole (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base such as potassium carbonate (K_2CO_3 , 1.5 equivalents).
- Addition of Alkylating Agent: While stirring the suspension, add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise at room temperature.
- Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure **1-Ethylpyrazole**.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **1-Ethylpyrazole**.

Determination of Boiling Point (Thiele Tube Method)

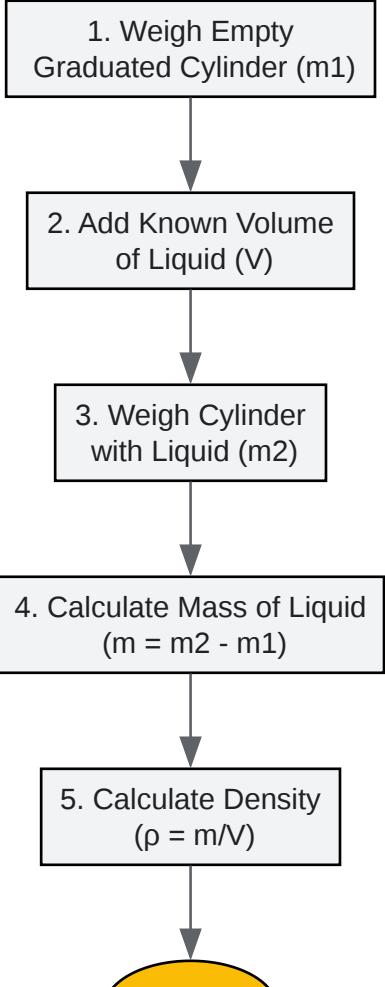
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Methodology:

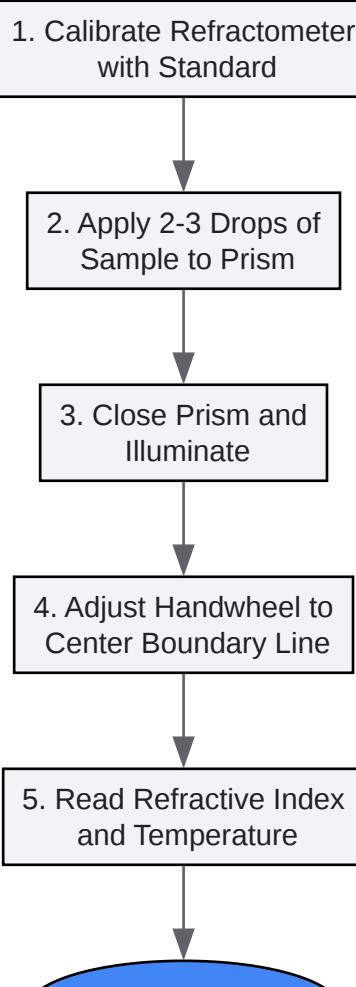
- Sample Preparation: Fill a small test tube (e.g., a fusion tube) with 1-2 mL of **1-Ethylpyrazole**.
- Capillary Tube: Take a capillary tube and seal one end using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
- Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) so that the heat is transferred uniformly.
- Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Measurement: Stop heating when a continuous and rapid stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube as the apparatus cools.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination via the Thiele tube method.


Determination of Density

The density of a liquid can be accurately determined using a pycnometer or by direct mass and volume measurements.


Methodology (Mass by Volume):

- Mass of Cylinder: Accurately weigh a clean, dry graduated cylinder on an analytical balance and record the mass.
- Add Sample: Add a known volume of **1-Ethylpyrazole** (e.g., 5.0 mL) to the graduated cylinder.
- Mass of Cylinder and Sample: Reweigh the graduated cylinder containing the liquid and record the new mass.
- Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
- Density Calculation: Divide the mass of the liquid by the volume added to determine the density ($\rho = m/V$). For higher precision, repeat the measurement several times and average the results.

Workflow: Density Determination

Workflow: Refractive Index Measurement

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2817-71-2 CAS MSDS (1-Ethylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-Ethylpyrazole | C5H8N2 | CID 498446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 1-Ethylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297502#physicochemical-properties-of-1-ethylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com